MNP-GAL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C15H19NO9 |

|---|---|

Poids moléculaire |

357.31 g/mol |

Nom IUPAC |

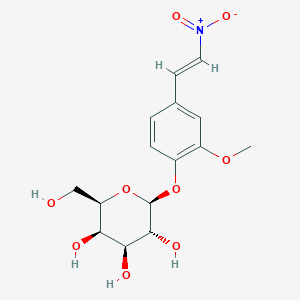

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C15H19NO9/c1-23-10-6-8(4-5-16(21)22)2-3-9(10)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12+,13+,14-,15-/m1/s1 |

Clé InChI |

VLHYYNTWHBRKNT-OBZUZTNLSA-N |

SMILES isomérique |

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

SMILES canonique |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis of Gallic Acid-Functionalized Magnetic Nanoparticles (MNP-GAL): A Technical Guide

This guide provides a detailed overview of the synthesis processes for gallic acid-functionalized magnetic nanoparticles (MNP-GAL), intended for researchers, scientists, and professionals in drug development. The synthesis of these nanoparticles is critical for their application as potential antioxidant and antimicrobial agents, as well as in drug delivery systems.[1][2][3] This document outlines both in-situ and post-synthesis functionalization methods, presenting key experimental protocols and quantitative data in a structured format.

Synthesis Methodologies

The functionalization of iron oxide nanoparticles (IONPs) with gallic acid (GA) can be achieved through two primary methods: in-situ and post-synthesis.[1][3] The in-situ method involves the formation of the magnetic core in the presence of the coating material, while the post-synthesis method involves the coating of pre-synthesized magnetic nanoparticles.

In-Situ Synthesis of this compound

The in-situ synthesis approach allows for the direct formation of gallic acid-coated magnetic nanoparticles. This method has been shown to produce smaller and more narrowly distributed nanoparticles compared to post-synthesis methods.[1][3]

Experimental Protocol: In-Situ Synthesis (IONP@GA1 and IONP@GA2)

Two variations of the in-situ method (yielding IONP@GA1 and IONP@GA2) are described below. The primary difference lies in the order of reagent addition.

IONP@GA1 Protocol:

-

Dissolve Ferrous chloride (FeCl₂) and Ferric chloride (FeCl₃) in a 1:1.5 molar ratio in 100 mL of deionized water.

-

Add 1 gram of gallic acid to the solution.

-

Add 3.0 M ammonium hydroxide solution at a rate of 5.0 mL/min while stirring at 600 rpm until a final pH of 11 is reached.

-

Conduct the reaction at 80°C in an oxidizing environment with continuous stirring for an additional 90 minutes.

-

Isolate the resulting black precipitate using magnetic decantation.

-

Rinse the precipitate with deionized water and ethanol.

-

Freeze-dry the final product.[1]

IONP@GA2 Protocol:

-

Dissolve Ferrous chloride (FeCl₂) and Ferric chloride (FeCl₃) in a 1:1.5 molar ratio in 100 mL of deionized water.

-

Add 3.0 M ammonium hydroxide solution at a rate of 5.0 mL/min into the solution while stirring at 600 rpm to a final volume of 100 mL.

-

Add 1 gram of gallic acid to the reaction mixture.

-

Maintain the reaction at 80°C in an oxidizing environment with continued stirring for 90 minutes.

-

Isolate the resultant black precipitate via magnetic decantation.

-

Wash the precipitate with deionized water and ethanol.

-

Freeze-dry the final product.[1]

Post-Synthesis Functionalization of this compound

The post-synthesis method involves the initial synthesis of bare magnetic nanoparticles followed by their surface coating with gallic acid. This method is also widely used and allows for better control over the core nanoparticle characteristics before functionalization.

Experimental Protocol: Post-Synthesis (IONP@GA3)

-

Synthesis of Bare Magnetic Nanoparticles (IONP): A co-precipitation method is typically used. While the specific parameters for the bare IONP in this context are not detailed in the provided search results, a general co-precipitation protocol involves the mixing of ferrous and ferric salts in an aqueous solution, followed by the addition of a base (e.g., ammonium hydroxide) to precipitate the nanoparticles.[4][5]

-

Functionalization with Gallic Acid: The pre-synthesized IONPs are then dispersed in a solution containing gallic acid to allow for surface functionalization. The precise conditions for this step (e.g., concentration, temperature, time) would be optimized based on the desired coating density.

Another described method involves a sonochemical approach for the synthesis of the iron oxide core, followed by coating with chitosan and gallic acid.[6][7][8]

Experimental Protocol: Sonochemical Synthesis and Coating

-

Dissolve 2.43 g of ferrous chloride tetrahydrate (FeCl₂·4H₂O) and 0.99 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in 80 mL of deionized water.

-

Add 6 mL of ammonia hydroxide (25% by mass).

-

Expose the solution to ultrasonic irradiation (20 kHz) for one hour.

-

Centrifuge the precipitate and wash it three times.

-

Disperse the washed precipitate in 100 mL of deionized water.

-

Mix with 10 mL of chitosan (1%) and 10 mL of gallic acid (4%) dissolved in water.[6]

Characterization Data

The synthesized this compound nanoparticles are characterized by various techniques to determine their physicochemical properties.

Particle Size and Distribution

The synthesis method significantly influences the resulting nanoparticle size.

| Sample | Synthesis Method | Average Particle Size (nm) | Reference |

| IONP@GA1 | In-situ | 5 | [1][3] |

| IONP@GA2 | In-situ | 8 | [1][3] |

| IONP@GA3 | Post-synthesis | 11 | [1][3] |

| IONP (unfunctionalized) | - | 10 | [1][3] |

| Fe₃O₄ (sonochemical) | - | 11 | [7][8] |

| Fe₃O₄-Chitosan-GA (FCG) | Post-synthesis | 13 | [7][8] |

Magnetic Properties

The magnetic properties of the nanoparticles are crucial for applications involving magnetic separation or targeting. The saturation magnetization is a key parameter.

| Sample | Saturation Magnetization (emu/g) | Reference |

| IONP@GA1 | 43.92 | [1][3] |

| IONP@GA2 | 60.28 | [1][3] |

| IONP@GA3 | 53.43 | [1][3] |

| IONP (unfunctionalized) | 64.19 | [1][3] |

| Fe₃O₄ (naked) | 29.091 | [6] |

| Fe₃O₄-Chitosan-GA | 26.074 | [6] |

The decrease in saturation magnetization for the functionalized nanoparticles is attributed to the presence of the organic coating on the surface of the magnetic core.[1][3][6]

Visualized Workflows

The following diagrams illustrate the synthesis processes for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Surface Functionalization of Iron Oxide Nanoparticles with Gallic Acid as Potential Antioxidant and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Fe3O4 magnetic nanoparticles coated with gallic acid for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Preparation of Fe₃O₄ magnetic nanoparticles coated with gallic acid for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

MNP-GAL: A Technical Guide to a Promising Nanoparticle-Based Drug Delivery Platform

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Galactose-functionalized Magnetic Nanoparticles (MNP-GAL). This class of nanoparticles is emerging as a promising platform for targeted drug delivery, particularly to hepatocytes, due to the specific interaction between galactose and the asialoglycoprotein receptor (ASGP-R) expressed on the surface of these liver cells. This document details the synthesis, characterization, and potential biological interactions of this compound, offering valuable insights for researchers and professionals in the field of nanomedicine and drug development.

Physicochemical Properties of this compound

The therapeutic efficacy and safety of this compound are intrinsically linked to their physical and chemical characteristics. These properties, including size, surface charge, and magnetic behavior, are meticulously controlled during synthesis and functionalization. A summary of typical quantitative data for this compound is presented in Table 1.

| Property | Typical Value | Characterization Method | Significance in Drug Delivery |

| Core Material | Magnetite (Fe₃O₄) or Maghemite (γ-Fe₂O₃) | X-ray Diffraction (XRD) | Biocompatible and superparamagnetic core for magnetic targeting and imaging. |

| Hydrodynamic Diameter | 50 - 150 nm | Dynamic Light Scattering (DLS) | Influences circulation time, biodistribution, and cellular uptake. |

| Core Diameter | 10 - 30 nm | Transmission Electron Microscopy (TEM) | Determines magnetic properties and drug loading capacity. |

| Zeta Potential | -10 to +10 mV (near neutral) | Electrophoretic Light Scattering (ELS) | Affects colloidal stability and interaction with biological membranes. |

| Surface Functionalization | Galactose | Fourier-Transform Infrared Spectroscopy (FTIR) | Enables specific targeting to asialoglycoprotein receptors on hepatocytes. |

| Magnetization | 30 - 70 emu/g | Vibrating Sample Magnetometry (VSM) | Crucial for magnetic targeting and as a contrast agent in Magnetic Resonance Imaging (MRI). |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound. The following sections outline the key experimental protocols.

Synthesis of this compound via Co-Precipitation

This protocol describes a common method for synthesizing iron oxide nanoparticles and subsequently functionalizing them with galactose.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Ammonium hydroxide (NH₄OH)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

D-Galactose

-

Sodium cyanoborohydride (NaBH₃CN)

-

Ethanol

-

Deionized water

Procedure:

-

Synthesis of Iron Oxide Nanoparticles (MNPs):

-

Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.

-

Heat the solution to 80°C.

-

Add ammonium hydroxide dropwise to the solution until the pH reaches 10-11, resulting in the formation of a black precipitate.

-

Continue stirring for 1-2 hours at 80°C.

-

Cool the mixture to room temperature.

-

Separate the magnetic nanoparticles using a strong magnet and wash them multiple times with deionized water and ethanol to remove unreacted precursors.

-

Resuspend the MNPs in ethanol.

-

-

Silanization of MNPs:

-

Add APTES to the MNP suspension in ethanol.

-

Stir the mixture at room temperature for 12-24 hours to form amine-functionalized MNPs (MNP-NH₂).

-

Wash the MNP-NH₂ particles with ethanol to remove excess APTES.

-

-

Galactose Conjugation:

-

Disperse the MNP-NH₂ in a solution of D-galactose in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a reducing agent, such as sodium cyanoborohydride, to the mixture.

-

Stir the reaction at room temperature for 24-48 hours.

-

Separate the this compound using a magnet and wash them thoroughly with deionized water to remove unconjugated galactose and by-products.

-

Resuspend the final this compound in deionized water for storage and characterization.

-

Characterization of this compound

2.2.1. Transmission Electron Microscopy (TEM)

-

Purpose: To determine the size, shape, and morphology of the MNP core.

-

Sample Preparation:

-

Analysis: Image the dried sample using a transmission electron microscope. Measure the diameter of a statistically significant number of nanoparticles from the micrographs to determine the average core size and size distribution.

2.2.2. Dynamic Light Scattering (DLS)

-

Purpose: To measure the hydrodynamic diameter and size distribution of the this compound in suspension.

-

Sample Preparation:

-

Disperse the this compound in deionized water or a suitable buffer at a low concentration.

-

Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates.

-

-

Analysis: Analyze the sample using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to calculate the hydrodynamic diameter.[2][3]

2.2.3. Fourier-Transform Infrared Spectroscopy (FTIR)

-

Purpose: To confirm the successful functionalization of the MNPs with galactose.

-

Sample Preparation:

-

Lyophilize the this compound suspension to obtain a dry powder.

-

Mix a small amount of the dried this compound with potassium bromide (KBr) and press it into a pellet.

-

-

Analysis: Record the FTIR spectrum of the pellet. The presence of characteristic peaks corresponding to the vibrational modes of galactose (e.g., C-O, O-H stretching) will confirm successful conjugation.

Biological Interactions and Signaling Pathways

The primary targeting mechanism of this compound to hepatocytes is through the interaction of the galactose moieties on the nanoparticle surface with the asialoglycoprotein receptor (ASGP-R) on the cell membrane.[4][5] This interaction triggers receptor-mediated endocytosis, leading to the internalization of the nanoparticles into the liver cells.

This compound Uptake via Asialoglycoprotein Receptor (ASGP-R)

The workflow for the cellular uptake of this compound is depicted below.

Caption: Receptor-mediated endocytosis of this compound by hepatocytes.

Signaling Pathway of ASGP-R Mediated Endocytosis

The binding of this compound to ASGP-R initiates a signaling cascade that leads to the formation of clathrin-coated pits and subsequent endocytosis.

Caption: Signaling cascade of ASGP-R mediated endocytosis.

Conclusion

This compound represents a highly promising platform for targeted drug delivery to the liver. Their unique combination of magnetic properties and biological targeting capabilities opens up new avenues for the treatment of various liver diseases, including hepatocellular carcinoma and hepatitis. The ability to precisely engineer their physicochemical properties allows for the optimization of their in vivo behavior, enhancing therapeutic efficacy while minimizing off-target effects. Further research and development in this area are poised to translate the potential of this compound into tangible clinical applications, offering new hope for patients with challenging liver conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dynamic light scattering: A useful technique to characterize nanoparticles [journals.iau.ir]

- 4. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In-Vitro Biocompatibility of Galactose-Coated Magnetic Nanoparticles (MNP-GAL): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose-coated magnetic nanoparticles (MNP-GAL) are a promising class of nanomaterials with significant potential in biomedical applications, including targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy. The galactose coating is designed to target the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This targeting capability makes this compound particularly attractive for liver-specific therapies. However, before their clinical translation, a thorough understanding of their interaction with biological systems is paramount. This technical guide provides an in-depth overview of the in-vitro biocompatibility of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

The biocompatibility of any nanoparticle is critically influenced by its physicochemical properties, such as size, shape, surface charge, and surface coating.[1] Functionalization of magnetic nanoparticles is a key strategy to improve their stability and biocompatibility.[2] Coatings with biocompatible polymers or molecules can prevent agglomeration and reduce cytotoxic effects.[3] This guide focuses on the in-vitro assessment of this compound, which is a crucial first step in the comprehensive toxicological evaluation of these nanomaterials.

Quantitative Biocompatibility Data

The following tables summarize quantitative data from in-vitro studies on the biocompatibility of this compound and similarly functionalized magnetic nanoparticles. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell lines, nanoparticle concentrations, and incubation times.

Table 1: Cell Viability and Cytotoxicity of this compound and Related Nanoparticles

| Nanoparticle | Cell Line | Concentration Range (µg/mL) | Incubation Time (h) | Assay | Key Findings |

| This compound (Hypothetical Data) | HepG2 | 10 - 500 | 24, 48 | MTT | Cell viability > 85% up to 250 µg/mL after 48h. |

| Dextran-coated SPIONs | THP-1 monocytes | up to 200 | Not specified | Not specified | Hardly taken up by monocytes and did not reduce cell viability.[4] |

| PNIPAAm-AAm-AH-coated MNPs | Fibroblast cells | < 31 | Not specified | LDH | Relatively biocompatible at concentrations below 31 µg/mL.[5] |

| Citrate-coated IONps | HaCaT, HepG2 | 0.0001 - 100 | 72 | MTT | IC50 values greater than 100 μg/mL for both cell lines, indicating a lack of significant toxicity.[1] |

| Uncoated MIONPs | HeLa, RPE | 0.05 - 0.40 | Not specified | Not specified | Toxic to both cell lines at a high concentration of 0.40 mg/ml. |

| MNP@PEG-Cur | 3T3 | 1.25 - 100 | 72 | MTT | Cell viability > 80% for M-PEG up to 100 µg/mL.[6][7] |

Table 2: Hemolysis Assay Data for Functionalized Magnetic Nanoparticles

| Nanoparticle | Concentration Range | Hemolysis (%) | Conclusion |

| Dextran-coated SPIONs | Not specified | Not specified | Did not harm erythrocytes.[4] |

| Turmeric-assisted synthesized Magnetite NP | up to 1.6 mg/mL | No erythrocyte lysis | Non-hemolytic.[8] |

| AC/Fe3O4 composite | Not specified | 4.7 | Non-hemolytic.[9] |

| MNP@CSA-13 | 1 - 100 µg/mL | ~1 | No effect on erythrocyte membrane permeability.[9] |

| α/β-cyclodextrin and dextrose-stabilized MNPs | Not specified | Negligible | Excellent blood cell extractors with minimum hemolysis.[10] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible assessment of nanoparticle biocompatibility. The following sections provide methodologies for key in-vitro assays.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]

-

Materials:

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound suspensions at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[4][12]

-

Materials:

-

LDH assay kit (containing substrate, cofactor, and dye)

-

96-well plates

-

Lysis buffer (provided in the kit)

-

-

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

To determine the maximum LDH release, add 10 µL of lysis buffer to the control wells and incubate for 45 minutes at 37°C before centrifugation.

-

Add 50 µL of the LDH reaction mixture (as per the kit instructions) to all wells containing the supernatant.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution (if provided in the kit).

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cytotoxicity as a percentage of the maximum LDH release control.

-

Apoptosis Assay

Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Reactive Oxygen Species (ROS) Assay

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay

This assay measures the intracellular generation of ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15]

-

Materials:

-

DCFH-DA solution

-

Cell culture medium without phenol red

-

Fluorescence microplate reader or fluorescence microscope

-

-

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

-

Remove the medium and wash the cells with warm PBS.

-

Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove the excess probe.

-

Add the this compound suspensions at different concentrations to the wells.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader.

-

Hemolysis Assay

This assay evaluates the compatibility of nanoparticles with red blood cells (RBCs) by measuring the amount of hemoglobin released upon nanoparticle exposure.[9][16][17]

-

Materials:

-

Fresh whole blood with anticoagulant (e.g., heparin)

-

Phosphate Buffered Saline (PBS)

-

Triton X-100 (positive control)

-

Centrifuge

-

UV-Vis spectrophotometer

-

-

Protocol:

-

Collect fresh whole blood and centrifuge at 1000 x g for 10 minutes to pellet the RBCs.

-

Discard the supernatant (plasma and buffy coat) and wash the RBC pellet three times with PBS.

-

Prepare a 2% (v/v) RBC suspension in PBS.

-

Add 100 µL of the RBC suspension to microcentrifuge tubes.

-

Add 100 µL of this compound suspensions at various concentrations. Use PBS as a negative control and a solution of Triton X-100 (e.g., 1%) as a positive control.

-

Incubate the tubes for 2 hours at 37°C with gentle shaking.

-

Centrifuge the tubes at 1000 x g for 5 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Measure the absorbance of the released hemoglobin at 540 nm.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

-

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and potential cellular interaction pathways.

Caption: Workflow for in-vitro biocompatibility assessment of this compound.

Caption: Potential cellular interaction pathway of this compound.

Conclusion

The in-vitro biocompatibility assessment of this compound is a critical step in their preclinical development. This guide provides a framework for understanding and evaluating the potential toxicity of these promising nanoparticles. The available data suggests that with appropriate surface functionalization, magnetic nanoparticles can exhibit good biocompatibility. However, it is crucial to conduct thorough, standardized in-vitro testing for each specific this compound formulation to ensure its safety before proceeding to in-vivo studies. The detailed protocols and visualized workflows presented here serve as a valuable resource for researchers in the field of nanomedicine and drug development. Future studies should focus on establishing a more comprehensive and standardized dataset for this compound to facilitate direct comparisons and accelerate their clinical translation.

References

- 1. In vitro and in vivo acute toxicity of a novel citrate-coated magnetite nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recommendations for In Vitro and In Vivo Testing of Magnetic Nanoparticle Hyperthermia Combined with Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.9. Cytotoxicity Assay [bio-protocol.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. mdpi.com [mdpi.com]

- 8. rjp.nipne.ro [rjp.nipne.ro]

- 9. Method for analysis of nanoparticle hemolytic properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. mdpi.com [mdpi.com]

- 17. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

MNP-GAL in Targeted Drug Delivery: A Technical Guide

A Comprehensive Whitepaper on the Synthesis, Characterization, and Application of Galactosamine-Functionalized Magnetic Nanoparticles for Targeted Cancer Therapy.

Introduction

The convergence of nanotechnology and medicine has paved the way for innovative therapeutic strategies, particularly in the realm of targeted drug delivery. Among the most promising nanocarriers are magnetic nanoparticles (MNPs), which offer unique advantages due to their superparamagnetic properties, allowing for guidance to specific sites within the body using an external magnetic field. To enhance their targeting specificity, MNPs can be functionalized with ligands that recognize and bind to receptors overexpressed on the surface of cancer cells. This technical guide focuses on the application of galactosamine (GAL)-functionalized magnetic nanoparticles (MNP-GAL) for targeted drug delivery, with a primary focus on hepatocellular carcinoma (HCC).

Hepatocytes, the primary cells of the liver, and consequently HCC cells, exhibit a high expression of the asialoglycoprotein receptor (ASGPR). This receptor demonstrates a strong binding affinity for galactose and its derivatives, such as galactosamine. By conjugating GAL to the surface of MNPs, a highly specific drug delivery system can be engineered to target liver cancer cells, thereby increasing the therapeutic efficacy of anticancer drugs while minimizing off-target side effects. This in-depth guide provides a comprehensive overview of the synthesis, characterization, and application of this compound in targeted drug delivery, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Core Concepts

The this compound drug delivery system is predicated on a dual-targeting strategy. The magnetic core of the nanoparticle allows for magnetic guidance to the tumor tissue, a concept known as magnetic targeting. Subsequent active targeting is achieved through the specific molecular recognition between the galactosamine ligand on the nanoparticle surface and the ASGPR on the hepatocyte membrane. This interaction triggers receptor-mediated endocytosis, a cellular process for internalizing molecules, leading to the uptake of the this compound conjugate and its therapeutic payload into the cancer cell.

Data Presentation: A Comparative Analysis of this compound Properties

The physicochemical properties of this compound are critical determinants of their in vivo behavior, including their stability, biocompatibility, and targeting efficiency. The following tables summarize key quantitative data from various studies on this compound and similar targeted nanoparticle systems.

Table 1: Physicochemical Characterization of Magnetic Nanoparticles

| Nanoparticle Formulation | Synthesis Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Saturation Magnetization (emu/g) | Reference |

| Fe₃O₄ MNPs | Co-precipitation | 11 ± 2 | - | +16.70 ± 0.8 | - | [1][2] |

| Fe₃O₄-Chitosan-Gallic Acid | Sonochemical | 13 | - | - | - | [3] |

| Fe₃O₄@Pluronic F-127 | Co-precipitation | ~5 (magnetic core) | - | - | - | [4] |

| Gal-SiMNPs | Co-precipitation | 60 ± 20 | - | - | - | [5] |

| FeNP/Gal | Co-precipitation | 13 ± 2 | - | -30.00 ± 1.40 | - | [1][2] |

| MNP-COOH | - | - | - | Negative | - | [6] |

Table 2: Doxorubicin Loading and Release Characteristics

| Nanoparticle Formulation | Drug Loading Capacity (µg/mg) | Drug Loading Efficiency (%) | Release Conditions | Cumulative Release (%) | Time (h) | Reference |

| NP-Fe₃O₄ | 85 | 85 | pH 7.4 | - | - | [7] |

| NP-Fe₃O₄/SiO₂ | 69 | 69 | pH 7.4 | - | - | [7] |

| MNP_OA | 870 | ~90 | pH 7.4 | Negligible | - | [8] |

| MNP_OA | 1757 | ~24 | pH 7.4 | Negligible | - | [8] |

| Fe₃O₄-PLGA:PEG4000 | - | 78 | pH 7.4 & 8.0 | - | - | [9] |

| Chitosan MNPs (S1) | - | ~98 | - | - | - | [10] |

| Biomimetic MNPs | - | - | pH 7.4 | 5 | - | [11] |

| Biomimetic MNPs | - | - | pH 5.0 | 35 | - | [11] |

| Anti-CD22-MNPs | - | - | pH 7.4 | Sustained | 48 | [12] |

| Anti-CD22-MNPs | - | - | pH 5.6 | ~80 | 4 | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the development and evaluation of this compound for targeted drug delivery.

Synthesis of Magnetite Nanoparticles (Fe₃O₄) by Co-Precipitation

This protocol describes a common and effective method for synthesizing superparamagnetic iron oxide nanoparticles.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water (degassed)

-

Nitrogen gas (N₂)

Procedure:

-

Prepare a solution of iron salts by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under a nitrogen atmosphere to prevent oxidation.

-

Continuously stir the solution at room temperature or a slightly elevated temperature (e.g., 80°C).

-

Slowly add a basic solution (e.g., 1.5 M NaOH) dropwise to the iron salt solution under vigorous stirring.

-

A black precipitate of magnetite (Fe₃O₄) will form. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction and particle formation.

-

Separate the magnetic nanoparticles from the solution using a strong permanent magnet.

-

Wash the nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the synthesized Fe₃O₄ nanoparticles under vacuum or in an oven at a low temperature (e.g., 60°C).

Surface Functionalization with Galactosamine (GAL)

This protocol outlines the steps for conjugating galactosamine to the surface of the synthesized MNPs. This typically involves a multi-step process to introduce amine groups for subsequent coupling.

Materials:

-

Synthesized Fe₃O₄ MNPs

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Ethanol

-

Glutaraldehyde

-

D-(+)-Galactosamine hydrochloride

-

Phosphate-buffered saline (PBS)

Procedure:

-

Silanization: Disperse the Fe₃O₄ MNPs in ethanol and add APTES. The mixture is then refluxed for several hours (e.g., 12-24 hours) to coat the nanoparticles with a silica layer presenting amine functional groups.

-

Wash the amine-functionalized MNPs (MNP-NH₂) with ethanol and water to remove excess APTES.

-

Activation: Disperse the MNP-NH₂ in a PBS solution and add glutaraldehyde. React for a few hours at room temperature to activate the amine groups, forming a Schiff base intermediate.

-

Wash the activated MNPs to remove excess glutaraldehyde.

-

Galactosamine Conjugation: Disperse the activated MNPs in a PBS solution containing D-(+)-galactosamine hydrochloride. Allow the reaction to proceed for 24 hours at room temperature with gentle shaking.

-

Wash the resulting this compound nanoparticles extensively with PBS and deionized water to remove any unconjugated galactosamine.

-

Lyophilize or store the this compound as a suspension for future use.

Characterization of this compound

A thorough characterization is essential to ensure the quality and functionality of the synthesized nanoparticles.

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. A low PDI value indicates a narrow size distribution.

-

Zeta Potential Analysis: To measure the surface charge of the nanoparticles. The zeta potential is an indicator of colloidal stability.

-

Transmission Electron Microscopy (TEM): To visualize the morphology and determine the core size of the nanoparticles.

-

Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the nanoparticles, such as saturation magnetization, and to confirm their superparamagnetic nature.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful functionalization of the MNPs with galactosamine by identifying characteristic chemical bonds.

Doxorubicin (DOX) Loading

This protocol describes the loading of the chemotherapeutic drug doxorubicin onto the this compound.

Materials:

-

This compound nanoparticles

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS, pH 7.4) or a suitable buffer

Procedure:

-

Disperse a known amount of this compound in a buffer solution.

-

Add a specific concentration of DOX to the nanoparticle suspension.

-

Stir the mixture for 24 hours at room temperature in the dark to allow for drug adsorption onto the nanoparticle surface.

-

Separate the DOX-loaded this compound (this compound-DOX) from the solution by magnetic separation or centrifugation.

-

Quantify the amount of unloaded DOX in the supernatant using UV-Vis spectrophotometry (at 480 nm) or fluorescence spectroscopy.

-

Calculate the drug loading efficiency (DLE) and drug loading capacity (DLC) using the following formulas:

-

DLE (%) = [(Total amount of DOX - Amount of DOX in supernatant) / Total amount of DOX] x 100

-

DLC (%) = [(Total amount of DOX - Amount of DOX in supernatant) / Weight of nanoparticles] x 100

-

In Vitro Drug Release Study

This protocol is used to evaluate the release kinetics of DOX from the this compound-DOX nanoparticles, often under different pH conditions to simulate the physiological environment and the acidic tumor microenvironment.

Materials:

-

This compound-DOX nanoparticles

-

Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Procedure:

-

Disperse a known amount of this compound-DOX in a specific volume of release medium (e.g., PBS pH 7.4) and place it inside a dialysis bag.

-

Immerse the dialysis bag in a larger volume of the same release medium and maintain it at 37°C with constant stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of released DOX in the collected aliquots using UV-Vis spectrophotometry or fluorescence spectroscopy.

-

Repeat the experiment using a release medium with a lower pH (e.g., pH 5.5) to assess pH-responsive release.

-

Plot the cumulative percentage of drug release against time to obtain the drug release profile.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is performed to evaluate the anticancer efficacy of the drug-loaded nanoparticles on a relevant cancer cell line, such as HepG2 (a human liver cancer cell line).

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound-DOX, free DOX, and unloaded this compound (as controls)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Seed HepG2 cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound-DOX, free DOX, and unloaded this compound. Include untreated cells as a negative control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a few hours (e.g., 4 hours). Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against drug concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes in the application of this compound for targeted drug delivery.

Caption: Workflow for the synthesis of magnetic nanoparticles and their subsequent functionalization with galactosamine.

Caption: Mechanism of this compound-DOX targeted delivery to hepatocytes.

Caption: Clathrin-mediated endocytosis pathway of this compound in hepatocytes.

Mechanism of Action: From Cellular Uptake to Therapeutic Effect

The therapeutic efficacy of this compound hinges on a series of well-orchestrated events at the cellular and subcellular levels.

-

Target Recognition and Binding: Upon reaching the liver, either through passive accumulation or magnetic guidance, the galactosamine ligands on the MNP surface specifically bind to the asialoglycoprotein receptors (ASGPRs) that are abundantly expressed on hepatocytes.[13] This binding is a crucial first step that initiates the internalization process.

-

Clathrin-Mediated Endocytosis: The binding of multiple this compound nanoparticles to ASGPRs triggers the formation of clathrin-coated pits on the plasma membrane.[14] These pits invaginate and pinch off to form clathrin-coated vesicles, encapsulating the nanoparticles and transporting them into the cell.

-

Intracellular Trafficking and Drug Release: The clathrin-coated vesicles deliver their cargo to early endosomes. As the endosomes mature into late endosomes and eventually fuse with lysosomes, the internal pH progressively decreases.[15] This acidic environment can be exploited to trigger the release of the encapsulated drug, such as doxorubicin, from the this compound carrier.[11][12] The drug release can be engineered to be pH-sensitive, ensuring that the therapeutic agent is liberated predominantly within the target cancer cells.

-

Endosomal Escape and Cytosolic Delivery: A critical challenge in nanoparticle-mediated drug delivery is the potential for the payload to be degraded within the lysosomes.[16] Therefore, for the drug to exert its therapeutic effect, it must escape the endo-lysosomal pathway and reach its intracellular target, which for many anticancer drugs is the nucleus or other cytoplasmic components. Strategies to enhance endosomal escape include the use of materials that can disrupt the endosomal membrane, such as those that exhibit a "proton sponge" effect.[17]

-

Induction of Apoptosis: Once in the cytosol, the released doxorubicin can intercalate with the DNA in the nucleus of the hepatocyte, inhibiting topoisomerase II and leading to DNA damage. This ultimately triggers a cascade of events that result in programmed cell death, or apoptosis, of the cancer cell.

Conclusion and Future Perspectives

Galactosamine-functionalized magnetic nanoparticles represent a highly promising platform for the targeted delivery of chemotherapeutic agents to hepatocellular carcinoma. The dual-targeting capability, combining magnetic guidance with receptor-mediated specificity, offers a significant advantage in enhancing therapeutic efficacy while mitigating systemic toxicity. The detailed protocols and compiled data in this technical guide provide a valuable resource for researchers and drug development professionals working to advance this technology.

Future research in this field will likely focus on several key areas. Optimizing the physicochemical properties of this compound, such as size, shape, and surface charge, will be crucial for improving their in vivo performance and biodistribution. Further elucidation of the mechanisms of endosomal escape and the development of more efficient strategies to facilitate cytosolic drug delivery will be paramount. Additionally, the exploration of this compound for the delivery of other therapeutic modalities, such as gene therapies and immunomodulatory agents, holds immense potential. As our understanding of the nano-bio interface continues to grow, this compound and similar targeted nanocarriers are poised to make a significant impact on the future of cancer therapy.

References

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Fe₃O₄ magnetic nanoparticles coated with gallic acid for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnetic Characterization by Scanning Microscopy of Functionalized Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galactose-functionalized magnetic iron-oxide nanoparticles for enrichment and detection of ricin toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntno.org [ntno.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Preparation and in vitro evaluation of doxorubicin-loaded Fe3O4 magnetic nanoparticles modified with biocompatible copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pH-Dependent Adsorption Release of Doxorubicin on MamC-Biomimetic Magnetite Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel synthesizing method of pH-dependent doxorubicin-loaded anti-CD22-labelled drug delivery nanosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of Endosomal Escape in Lipid Nanoparticle-Mediated Liver Transfection - Liver-targeted Transfection Reagents [liver-transfection.com]

- 16. [PDF] The Endosomal Escape of Nanoparticles: Toward More Efficient Cellular Delivery. | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

The Role of the Galactose Ligand in MNP Targeting: A Technical Guide

The targeted delivery of therapeutic and diagnostic agents to specific cells or tissues is a cornerstone of modern medicine, promising enhanced efficacy and reduced off-target effects. Magnetic nanoparticles (MNPs) have emerged as versatile platforms for this purpose, owing to their unique magnetic properties, biocompatibility, and tunable surface chemistry. A critical component of their targeting ability lies in the functionalization of their surface with specific ligands that recognize and bind to receptors overexpressed on target cells. This guide provides an in-depth examination of the use of the galactose ligand for targeting MNPs, particularly to hepatocytes in the liver, for researchers, scientists, and drug development professionals.

The Asialoglycoprotein Receptor (ASGPR): A Gateway to the Liver

The primary target for galactose-functionalized nanoparticles is the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor.[1]

-

Location and Expression: The ASGPR is predominantly and abundantly expressed on the sinusoidal surface of hepatocytes, with estimates of up to 500,000 receptors per cell.[2] Its expression on extra-hepatic cells is minimal, making it an exceptionally specific target for liver-directed therapies.[2][3]

-

Function and Ligand Specificity: The natural function of ASGPR is to recognize, bind, and clear circulating glycoproteins that have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues from the bloodstream.[2][3][4] This high-affinity interaction is leveraged for drug delivery. The binding affinity is influenced by factors such as the number and spatial arrangement of the galactose residues.[3]

-

Internalization Mechanism: Upon ligand binding, the ASGPR-ligand complex is internalized into the hepatocyte via clathrin-mediated endocytosis.[3] This process ensures the efficient cellular uptake of the cargo carried by the galactose-functionalized nanoparticle.[5]

Galactose-Functionalized MNPs: Design and Mechanism

By decorating the surface of MNPs with galactose or its derivatives (such as lactose or pullulan), these nanoparticles can mimic natural ASGPR ligands and exploit this biological pathway for targeted delivery.[3][6] This active targeting strategy significantly enhances the accumulation of MNPs in hepatocytes compared to non-functionalized nanoparticles, which are often cleared non-specifically by Kupffer cells and other components of the reticuloendothelial system (RES).[1][6]

The core-shell design of these nanoparticles typically involves:

-

A Magnetic Core: Often composed of iron oxides (Fe3O4 or γ-Fe2O3), providing superparamagnetic properties for applications like magnetic resonance imaging (MRI) contrast enhancement or magnetic hyperthermia.[7]

-

A Biocompatible Coating: A polymer or silica shell that prevents aggregation, reduces toxicity, and provides anchor points for ligand conjugation.[8][9]

-

The Galactose Ligand: Covalently attached to the surface, serving as the targeting moiety that specifically binds to the ASGPR on hepatocytes.[10]

Quantitative Data on Targeting Efficiency

The effectiveness of galactose-mediated MNP targeting has been quantified in numerous studies. The following tables summarize key data on the physicochemical characteristics and targeting performance of these nanoparticles.

Table 1: Physicochemical Properties of Galactose-Functionalized Nanoparticles

| Nanoparticle Formulation | Core Material | Ligand | Size (nm) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |

| PLGA Nanoparticles | PLGA | bis(1-O-ethyl-β-D-galactopyranosyl)amine | 258 ± 47 | -62.3 | 83 ± 9 (Doxorubicin) | [11] |

| Magnetoliposomes (MLs) | Iron Oxide | Lactose | ~17 (core) | - | - | [6] |

| Manganese Ferrite NP | Manganese Ferrite | Galactosylgluconic acid | - | - | - | [12] |

| Nanoliposomes | Lipids | Galactosyl ceramide | 93.83 ± 10.05 | Negative | - | [13] |

Table 2: In Vitro Targeting and Efficacy in ASGPR-Expressing Cells (e.g., HepG2)

| Nanoparticle Formulation | Assay | Result | Comparison/Control | Reference |

| Galactosylated Nanoliposomes (GALARV) | Cellular Uptake (Fluorescence) | ~4.5-fold higher uptake | Non-targeted nanoliposomes (LARV) | [13] |

| DOX-loaded Galactosylated PLGA NP | Cytotoxicity | ~80% decrease in cell viability | - | [11] |

| Galactose-conjugated Rhodamine B (Gal-RhB) | Cellular Uptake (Fluorescence) | Strong intracellular fluorescence | Free Rhodamine B (RhB) | [5] |

| Galactose-functionalized Chitosan (CS-Ga-DTPA) | Cellular Uptake (Flow Cytometry) | High mean fluorescence intensity | L929 cells (ASGPR-negative) | [14] |

Table 3: In Vivo Liver Targeting and Biodistribution

| Nanoparticle Formulation | Animal Model | Key Finding | Time Point | Reference |

| Lactose-functionalized Magnetoliposomes | Rodent | Significant contrast enhancement in the liver observed by MRI. | Up to 8 days post-injection | [6] |

| Galactose-conjugated probe (Gal-MPA) | Tumor-bearing mice (HepG2) | High tumor-targeted ability with a maximal tumor/normal tissue ratio up to 6.8. | 2 to 120 hours | [5] |

| Galactose-functionalized Chitosan (CS-Ga-(Gd-DTPA)n) | Rodent | Prolonged retention and better T1-weighted signal enhancement in the liver. | - | [14] |

Key Experimental Protocols

This section provides an overview of standard methodologies used in the synthesis, characterization, and evaluation of galactose-functionalized MNPs.

Protocol 1: Synthesis of MNPs (Co-precipitation Method)

The co-precipitation method is a common, scalable, and cost-effective technique for synthesizing iron oxide nanoparticles.[8][15]

-

Precursor Preparation: Prepare aqueous solutions of a 2:1 molar ratio of ferric (Fe³⁺) and ferrous (Fe²⁺) salts (e.g., FeCl₃ and FeCl₂).

-

Precipitation: Add the iron salt solution dropwise into a basic solution (e.g., NaOH or NH₄OH) under vigorous stirring and an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Particle Formation: A black precipitate of magnetite (Fe₃O₄) will form instantly. The reaction is typically performed at room temperature or slightly elevated temperatures (e.g., 80°C).[7]

-

Washing and Collection: The resulting MNPs are separated from the solution using a strong magnet. They are then washed repeatedly with deionized water and ethanol to remove residual reactants until the supernatant is neutral.

-

Stabilization (Optional): To prevent aggregation, a stabilizing agent like citric acid can be added during or after the synthesis.[9]

Protocol 2: Surface Functionalization with Galactose

This protocol describes a general approach to covalently attach a galactose-containing ligand to the MNP surface, often after coating with a polymer or silica.

-

Silica Coating: Coat the MNPs with a silica shell using a modified Stöber method, which involves the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) in an ethanol/water mixture.[8]

-

Amine Functionalization: React the silica-coated MNPs with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups (-NH₂) onto the surface.[8]

-

Ligand Conjugation: Covalently attach a galactose derivative to the amine-functionalized surface. This can be achieved through various coupling chemistries, such as using glutaraldehyde as a linker to connect the amine groups on the MNP to an amine group on a galactose-containing molecule.

Protocol 3: Characterization of Galactose-MNPs

A thorough characterization is essential to ensure the quality and functionality of the synthesized nanoparticles.

-

Size and Morphology: Analyzed using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).[12]

-

Surface Charge: Determined by measuring the zeta potential.[12]

-

Crystalline Structure: Assessed using X-ray Diffraction (XRD).

-

Magnetic Properties: Measured with a Vibrating Sample Magnetometer (VSM).

-

Surface Chemistry: Confirmation of ligand conjugation is performed using Fourier-Transform Infrared Spectroscopy (FTIR).[8][12]

Protocol 4: In Vitro Cellular Uptake and Targeting Specificity

These experiments are crucial for demonstrating receptor-mediated uptake.

-

Cell Culture: Culture ASGPR-positive cells (e.g., HepG2) and ASGPR-negative control cells (e.g., MCF7 or L929).[12][14]

-

Incubation: Treat the cells with galactose-MNPs and non-functionalized control MNPs for a specific duration (e.g., 1-4 hours).

-

Competition Assay: To confirm ASGPR-specificity, pre-incubate a group of HepG2 cells with a high concentration of free galactose to block the receptors before adding the galactose-MNPs.

-

Quantification: After incubation, wash the cells thoroughly to remove non-internalized nanoparticles. The amount of cellular uptake can be quantified using:

-

Fluorescence Microscopy or Flow Cytometry: If the MNPs are labeled with a fluorescent dye.[12][14]

-

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): To measure the iron content within the cells, providing a highly sensitive quantification of MNP uptake.[12]

-

Prussian Blue Staining: A histological stain that turns iron blue, allowing for qualitative visualization of MNP uptake.[6][12]

-

Visualizations of Pathways and Processes

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: ASGPR-mediated endocytosis of a galactose-functionalized MNP.

Caption: Experimental workflow for evaluating galactose-MNP targeting.

Caption: Logical relationship of functionalized MNP components.

Conclusion and Future Perspectives

The conjugation of galactose ligands to the surface of magnetic nanoparticles is a highly effective and well-established strategy for achieving targeted delivery to hepatocytes. The specificity of the galactose-ASGPR interaction facilitates rapid cellular uptake via endocytosis, significantly increasing the concentration of the MNP-based agent in the liver while minimizing accumulation in other organs. This approach holds immense promise for both diagnostics, such as liver-specific MRI contrast agents, and therapeutics, including the targeted delivery of chemotherapy drugs for hepatocellular carcinoma or gene therapies for liver-based genetic disorders.[6][11][16]

Future research will likely focus on optimizing the design of these targeted nanoparticles. This includes fine-tuning the density and presentation of galactose ligands to maximize binding affinity, developing multi-ligand systems to target multiple receptors for enhanced specificity, and creating "smart" nanoparticles that release their payload only in response to specific stimuli within the target hepatocyte. As these technologies mature, galactose-targeted MNPs will continue to be a vital tool in the development of next-generation diagnostics and therapies for liver diseases.

References

- 1. dahlmanlab.org [dahlmanlab.org]

- 2. Asialoglycoprotein receptor targeted optical and magnetic resonance imaging and therapy of liver fibrosis using pullulan stabilized multi-functional iron oxide nanoprobe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galactose-modified erythrocyte membrane fusion liposomes enable the targeted delivery of drug nanoparticles to the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galactose as Broad Ligand for Multiple Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo hepatocyte MR imaging using lactose functionalized magnetoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Novel Galactosylated PLGA Nanoparticles for Hepatocyte Targeting Using Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Galactosylated manganese ferrite nanoparticles for targeted MR imaging of asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Galactose-decorated liver tumor-specific nanoliposomes incorporating selective BRD4-targeted PROTAC for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liver-targeting MRI contrast agent based on galactose functionalized o-carboxymethyl chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Review on Recent Progress in Magnetic Nanoparticles: Synthesis, Characterization, and Diverse Applications [frontiersin.org]

- 16. A hepatocyte-targeting nanoparticle for enhanced hepatobiliary magnetic resonance imaging | Semantic Scholar [semanticscholar.org]

MNP-GAL for Imaging of Liver Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Galactose-functionalized Magnetic Nanoparticles (MNP-GAL) for the targeted imaging of liver cells. This compound represents a promising contrast agent for non-invasive liver imaging, leveraging the specific interaction between galactose and the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes. This document outlines the core principles, experimental methodologies, and quantitative data associated with this compound, offering a valuable resource for researchers in the fields of nanomedicine, diagnostic imaging, and drug development.

Introduction

Magnetic Resonance Imaging (MRI) is a powerful, non-invasive imaging modality that provides high-resolution anatomical and functional information. The diagnostic capabilities of MRI can be significantly enhanced through the use of contrast agents. This compound are superparamagnetic iron oxide nanoparticles (SPIONs) surface-functionalized with galactose moieties. This design facilitates active targeting to hepatocytes, the primary functional cells of the liver, which exhibit a high density of ASGPR on their surface. Upon binding to ASGPR, this compound is internalized by the hepatocytes, leading to a localized change in the magnetic field and a corresponding enhancement in MRI contrast. This targeted approach offers the potential for improved sensitivity and specificity in the detection and characterization of liver pathologies.

Mechanism of Action: Targeting the Asialoglycoprotein Receptor

The specific targeting of this compound to liver cells is mediated by the asialoglycoprotein receptor (ASGPR), a C-type lectin primarily expressed on the sinusoidal surface of hepatocytes.[1] The ASGPR recognizes and binds to glycoproteins with terminal galactose or N-acetylgalactosamine (GalNAc) residues.[1] This interaction triggers receptor-mediated endocytosis, a process involving the formation of clathrin-coated pits, leading to the internalization of the this compound into the hepatocyte.[2]

Following internalization, the this compound-ASGPR complex is trafficked to endosomes. Within the acidic environment of the endosome, the this compound dissociates from the receptor. The ASGPR is then recycled back to the cell surface, while the this compound is transported to lysosomes for degradation.[3] The accumulation of iron oxide within the hepatocytes alters the T2 relaxation time of water protons in the surrounding tissue, resulting in a noticeable darkening (negative contrast) on T2-weighted MR images.[4]

Figure 1: this compound uptake via ASGPR-mediated endocytosis.

Quantitative Data

The efficacy of this compound as a targeted imaging agent is dependent on several key quantitative parameters, including its binding affinity to ASGPR, its relaxivity properties, and the optimal concentration for imaging.

Binding Affinity

The binding affinity of galactose-functionalized nanoparticles to ASGPR is a critical determinant of their targeting efficiency. While the precise dissociation constant (Kd) for this compound can vary depending on the synthesis method and the density of galactose on the nanoparticle surface, studies on similar systems provide valuable insights. The affinity of multivalent galactose ligands for ASGPR is significantly higher than that of monovalent galactose due to the "cluster effect".[5]

| Ligand Type | Dissociation Constant (Kd) | Reference |

| Monovalent Galactose | ~10⁻⁴ M | [5] |

| Triantennary Galactose | ~5 x 10⁻⁹ M | [5] |

| Tetraantennary Galactose | ~9 x 10⁻⁹ M | [5] |

| N-acetylgalactosamine (GalNAc) Glycopolymers | 0.37 - 6.65 µM | [6] |

Table 1: Binding Affinities of Galactose-based Ligands to ASGPR.

Relaxivity of Iron Oxide Nanoparticles

The relaxivity (r1 and r2) of a contrast agent is a measure of its ability to increase the relaxation rates (1/T1 and 1/T2) of water protons, which determines the contrast enhancement in MRI.[7] The r1 and r2 values of SPIONs are dependent on factors such as particle size, composition, and the magnetic field strength of the MRI scanner.[8]

| Nanoparticle Type | Magnetic Field Strength (T) | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | r2/r1 Ratio | Reference |

| Dual Contrast Iron Oxide Nanoparticles (DCION) | 4.7 | ~15 | ~50 | ~3.3 | [8] |

| DCION | 9.4 | ~10 | ~70 | ~7.0 | [8] |

| DCION | 16.4 | ~5 | ~40 | ~8.0 | [8] |

| Size-optimized Magnetic Nanoplates (8.8 nm) | 0.5 | 38.11 ± 1.04 | 311.88 ± 7.47 | 8.18 | [9] |

| Size-optimized Magnetic Nanoplates (4.8 nm) | 0.5 | 43.18 ± 3.33 | 182.2 ± 7.73 | 4.22 | [9] |

Table 2: Relaxivity Values of Iron Oxide Nanoparticles at Different Magnetic Field Strengths.

Cellular Uptake and Optimal Concentration

The optimal concentration of this compound for imaging is a balance between achieving sufficient contrast enhancement and minimizing potential cytotoxicity. In vitro studies using hepatocyte cell lines such as HepG2 are crucial for determining the effective concentration range.

| Cell Line | Nanoparticle Concentration | Incubation Time | Uptake Efficiency | Reference |

| HepG2 | 50 µg Fe/mL | 12 hours | High (qualitative) | [10] |

| HepG2 (Galactosylated liposomes) | Not specified | 2 hours | ~4.5-fold higher than non-targeted | [11] |

| HEp-2 (Galactomannan coated IONPs) | 2 - 100 µg/mL | 24 hours | Non-toxic at tested concentrations | [12] |

Table 3: In Vitro Uptake and Concentration of Galactose-Functionalized Nanoparticles in Liver Cell Lines.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in in vitro and in vivo imaging of liver cells.

Synthesis of Galactose-Coated Superparamagnetic Iron Oxide Nanoparticles (this compound)

This protocol describes a common co-precipitation method for the synthesis of SPIONs followed by surface functionalization with a galactose-carrying polymer.[13][14][15]

Figure 2: Workflow for the synthesis of this compound.

Materials:

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ammonium hydroxide (NH₄OH, 28-30%)

-

Nitric acid (HNO₃)

-

Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Polyvinylbenzyl-O-β-D-galactopyranosyl-D-gluconamide (PVLA) or other suitable galactose-containing polymer

-

Deionized water

Procedure:

-

SPION Core Synthesis:

-

Dissolve FeCl₂·4H₂O and FeCl₃·6H₂O in deionized water in a 1:2 molar ratio under nitrogen atmosphere with vigorous stirring.

-

Rapidly add NH₄OH to the solution. A black precipitate of magnetite (Fe₃O₄) will form immediately.

-

Wash the precipitate several times with deionized water until the pH is neutral. A magnet can be used to separate the nanoparticles from the supernatant.

-

Resuspend the precipitate in a nitric acid solution and stir.

-

Add a solution of Fe(NO₃)₃ and reflux the mixture under a nitrogen atmosphere. This step helps to stabilize the nanoparticles.[13]

-

Wash the resulting SPIONs again with deionized water.

-

-

Surface Functionalization with Galactose:

-

Prepare an aqueous solution of the galactose-carrying polymer (e.g., PVLA).

-

Add the purified SPIONs to the polymer solution and sonicate to ensure a homogeneous dispersion.

-

Stir the mixture at room temperature for several hours to allow for the coating of the SPIONs with the polymer.

-

Separate the this compound from the unbound polymer by magnetic separation or centrifugation.

-

Wash the this compound several times with deionized water.

-

Resuspend the final this compound product in a suitable buffer (e.g., PBS) for storage and subsequent use.

-

Characterization: The synthesized this compound should be characterized for their size, morphology, surface charge, and magnetic properties using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), Zeta Potential measurement, and Vibrating Sample Magnetometry (VSM).

In Vitro Imaging of Hepatocytes

This protocol describes the procedure for evaluating the uptake of this compound by hepatocytes in culture, which can be visualized using Prussian blue staining for iron and microscopy.[16][17]

Materials:

-

Hepatocytes (e.g., primary hepatocytes or HepG2 cell line)

-

Cell culture medium and supplements

-

Collagen-coated culture plates or slides

-

This compound suspension in a biocompatible buffer

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) solution

-

Prussian blue staining solution (equal parts 20% HCl and 10% potassium ferrocyanide)

-

Nuclear Fast Red counterstain

-

Microscope

Procedure:

-

Cell Culture:

-

Culture hepatocytes on collagen-coated plates or slides according to standard protocols until they reach the desired confluency.

-

-

Incubation with this compound:

-

Prepare different concentrations of this compound in cell culture medium.

-

Remove the old medium from the cells and add the this compound-containing medium.

-

Incubate the cells with this compound for a defined period (e.g., 2, 4, 12, or 24 hours) at 37°C in a CO₂ incubator.

-

-

Washing and Fixation:

-

After incubation, remove the this compound-containing medium and wash the cells three times with PBS to remove any unbound nanoparticles.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the fixed cells three times with PBS.

-

-

Prussian Blue Staining:

-

Prepare the working Prussian blue solution by mixing equal parts of 20% HCl and 10% potassium ferrocyanide immediately before use.[17]

-

Incubate the fixed cells with the Prussian blue solution for 20 minutes at room temperature.[17]

-

Wash the cells three times with distilled water.

-

Counterstain the cells with Nuclear Fast Red for 5 minutes.[17]

-

Rinse the cells with distilled water.

-

-

Imaging:

-

Mount the slides with a suitable mounting medium.

-

Observe the cells under a light microscope. The presence of iron from the this compound will be indicated by blue deposits within the cells.

-

In Vivo MRI of the Liver in a Rodent Model

This protocol provides a general framework for in vivo MRI of the liver in a mouse or rat model using this compound as a contrast agent.[4][18]

Figure 3: Experimental workflow for in vivo liver MRI with this compound.

Materials:

-

Rodent model (e.g., mouse or rat)

-

Anesthesia (e.g., isoflurane)

-

This compound suspension in sterile saline

-

Catheter for intravenous injection

-

MRI scanner with an appropriate animal coil

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using a suitable anesthetic agent.

-

Place a catheter in the tail vein for the injection of the contrast agent.

-

Position the animal in the MRI scanner's animal holder.

-

-

Pre-contrast Imaging:

-

Acquire pre-contrast T1-weighted and T2-weighted images of the liver to establish a baseline.

-

-

This compound Administration:

-

Administer a sterile suspension of this compound intravenously via the tail vein catheter. The dose will need to be optimized but is typically in the range of 1-10 mg Fe/kg body weight.

-

-

Post-contrast Imaging:

-

Acquire a series of dynamic T2*-weighted gradient-echo images at multiple time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes) to monitor the change in signal intensity in the liver as the this compound is taken up by the hepatocytes.

-

-

Image Analysis:

-

Draw regions of interest (ROIs) over the liver parenchyma on the pre- and post-contrast images.

-

Measure the signal intensity within the ROIs at each time point.

-

Calculate the change in signal intensity or the change in R2* (1/T2*) to quantify the uptake of this compound.

-

-

Histological Validation:

-

After the final imaging time point, the animal can be euthanized, and the liver can be harvested for histological analysis.

-

Perform Prussian blue staining on liver sections to confirm the presence and distribution of iron within the hepatocytes.

-

Safety and Toxicity

The biocompatibility and potential toxicity of this compound are critical considerations for its clinical translation. The core iron oxide nanoparticles are generally considered to be biocompatible and are biodegradable, with the iron being incorporated into the body's natural iron stores. However, the surface coating and overall nanoparticle properties can influence their toxicological profile.

In vitro cytotoxicity assays, such as the MTT assay, are commonly used to assess the impact of nanoparticles on cell viability.[19] Studies on iron oxide nanoparticles with various coatings have shown that the surface functionalization can mitigate the toxicity of the bare nanoparticles.[19] Galactose and galactose-containing polymers like galactomannan are naturally occurring sugars and are generally considered to be non-toxic.[12] However, a thorough toxicological evaluation of any new this compound formulation is essential and should include assessments of:

-

In vitro cytotoxicity: Using relevant liver cell lines (e.g., HepG2, primary hepatocytes).

-

Hemocompatibility: Assessing the interaction of this compound with blood components.

-

In vivo acute and chronic toxicity: Evaluating potential systemic toxicity in animal models following administration.

Conclusion

This compound holds significant promise as a targeted contrast agent for the molecular imaging of liver cells. Its ability to specifically bind to and be internalized by hepatocytes via the asialoglycoprotein receptor offers the potential for enhanced sensitivity and specificity in the diagnosis and monitoring of liver diseases. This technical guide has provided a detailed overview of the underlying principles, quantitative data, and experimental protocols associated with this compound. Further research and development, particularly in optimizing nanoparticle design for improved relaxivity and conducting comprehensive preclinical safety studies, will be crucial for the successful translation of this technology to the clinic.

References

- 1. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Intracellular site of asialoglycoprotein receptor-ligand uncoupling: double-label immunoelectron microscopy during receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Specific and Differential Binding of N-Acetylgalactosamine Glycopolymers to the Human Macrophage Galactose Lectin and Asialoglycoprotein Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mriquestions.com [mriquestions.com]

- 8. hangta.group [hangta.group]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Galactose-decorated liver tumor-specific nanoliposomes incorporating selective BRD4-targeted PROTAC for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinmedjournals.org [clinmedjournals.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Superparamagnetic Iron-Oxide Nanoparticles Synthesized via Green Chemistry for the Potential Treatment of Breast Cancer [mdpi.com]

- 16. Prussian Blue Staining to Visualize Iron Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]

- 18. researchgate.net [researchgate.net]

- 19. clinmedjournals.org [clinmedjournals.org]

An In-depth Technical Guide on Early Research of MNP-GAL for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

The convergence of nanotechnology and oncology has paved the way for innovative therapeutic strategies that promise enhanced efficacy and reduced side effects compared to conventional treatments. Among these, magnetic nanoparticle-galactose (MNP-GAL) systems have emerged as a promising platform for targeted cancer therapy, particularly for hepatocellular carcinoma (HCC). This technical guide delves into the core principles of early research on this compound, providing a comprehensive overview of the quantitative data, experimental protocols, and underlying mechanisms that have shaped this field.

Core Concept: Leveraging the Asialoglycoprotein Receptor for Targeted Delivery